molecular formula C16H14N2O2S B2431155 N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide CAS No. 922920-27-2

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide

Cat. No.: B2431155
CAS No.: 922920-27-2
M. Wt: 298.36
InChI Key: PPROPVGLXUWQDO-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step processes that include the preparation of intermediates followed by their coupling with various substituents. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and yield of the desired compounds .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals, dyes, and pigments

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-4-ethoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-4-ethoxybenzamide
  • N-(benzo[d]thiazol-6-yl)-4-methoxybenzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the ethoxy group enhances its solubility and bioavailability compared to other similar compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPROPVGLXUWQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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